Cas no 492-99-9 ((1z,2z)-cyclohexane-1,2-dione dioxime)
(1z,2z)-cyclohexane-1,2-dione dioxime Chemical and Physical Properties
Names and Identifiers
-
- (1Z,2Z)-Cyclohexane-1,2-dione dioxime
- Nioxime
- 1,2-Cyclohexanedione dioxime
- 1.2-Cyclohexanedionedioxime
- N-(2-nitrosocyclohexen-1-yl)hydroxylamine
- Chrysoidin
- NSC 4076
- Nioxim
- Nyoxime
- 1,2-Cyclohexanedione, dioxime
- 1,2-Bis(hydroxyimino)cyclohexane
- G1QT7SU5A8
- 1,2-di(hydroxyimino)cyclohexane
- Nioxime (1,2-Cyclohexanedionedioxime)
- NSC4076
- STK448066
- ST2414106
- ST50823780
- (1E
- A827697
- NIOXIME [II]
- 73322-77-7
- NSC-4076
- MFCD00001663
- 492-99-9
- 1,2-Cyclohexanedione dioxime, 96%
- cyclohexanedione dioxime
- (1E,2E)-1,2-Cyclohexanedione 1,2-dioxime
- 1,2-CYCLOHEXANEDIONE, 1,2-DIOXIME, (1E,2E)-
- (NE)-N-[(2E)-2-hydroxyiminocyclohexylidene]hydroxylamine
- DTXSID301275718
- NIOXIME [MI]
- AKOS003726087
- SCHEMBL467998
- starbld0000630
- (1E,2E)-cyclohexane-1,2-dione dioxime
- CYCLOHEXANE-1,2-DIONE DIOXIME
- (1E,2E)-N,N'-dihydroxycyclohexane-1,2-diimine
- (1z,2z)-cyclohexane-1,2-dione dioxime
-
- MDL: MFCD00001663
- Inchi: 1S/C6H10N2O2/c9-7-5-3-1-2-4-6(5)8-10/h9-10H,1-4H2/b7-5+,8-6+
- InChI Key: CUNNCKOPAWXYDX-KQQUZDAGSA-N
- SMILES: O/N=C1/C(/CCCC/1)=N/O
- BRN: 1909047
Computed Properties
- Exact Mass: 142.07400
- Monoisotopic Mass: 142.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 7
- XLogP3: 0.9
- Topological Polar Surface Area: 65.2
Experimental Properties
- Color/Form: White acicular crystals
- Density: 1.36
- Melting Point: 185-188 °C (lit.)
- Boiling Point: 259.72°C (rough estimate)
- Flash Point: 103.8 °C
- Refractive Index: 1.5010 (estimate)
- Water Partition Coefficient: Soluble in water.
- PSA: 65.18000
- LogP: 1.22080
- Merck: 6559
- Solubility: Insoluble in water
(1z,2z)-cyclohexane-1,2-dione dioxime Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38-22
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:10
-
Hazardous Material Identification:
- TSCA:Yes
- Risk Phrases:R36/37/38
- Safety Term:S24/25
- Storage Condition:2-8°C
(1z,2z)-cyclohexane-1,2-dione dioxime Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
(1z,2z)-cyclohexane-1,2-dione dioxime Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | C102008-10G |
(1z,2z)-cyclohexane-1,2-dione dioxime |
492-99-9 | 10g |
¥895.53 | 2023-11-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C805235-100g |
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492-99-9 | 97% | 100g |
¥5,799.00 | 2022-01-11 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0483-25g |
Nioxime |
492-99-9 | >98.0%(W) | 25g |
¥1790.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0483-5g |
Nioxime |
492-99-9 | >98.0%(W) | 5g |
¥355.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0483-1g |
Nioxime |
492-99-9 | >98.0%(W) | 1g |
¥150.00 | 2024-04-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JR016-1g |
(1z,2z)-cyclohexane-1,2-dione dioxime |
492-99-9 | 98.0%(W) | 1g |
¥213.0 | 2022-05-30 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027128-1g |
(1z,2z)-cyclohexane-1,2-dione dioxime |
492-99-9 | 97% | 1g |
¥140 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027128-5g |
(1z,2z)-cyclohexane-1,2-dione dioxime |
492-99-9 | 97% | 5g |
¥568 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027128-25g |
(1z,2z)-cyclohexane-1,2-dione dioxime |
492-99-9 | 97% | 25g |
¥2820 | 2024-05-23 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A16788-5g |
1,2-Cyclohexanedione dioxime, 97% |
492-99-9 | 97% | 5g |
¥609.00 | 2023-02-27 |
(1z,2z)-cyclohexane-1,2-dione dioxime Suppliers
(1z,2z)-cyclohexane-1,2-dione dioxime Related Literature
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Additional information on (1z,2z)-cyclohexane-1,2-dione dioxime
Professional Introduction to (1Z,2Z)-Cyclohexane-1,2-Dione Dioxime (CAS No. 492-99-9)
(1Z,2Z)-Cyclohexane-1,2-dione dioxime is a compound of significant interest in the field of chemical and pharmaceutical research. With a CAS number of 492-99-9, this molecule has garnered attention due to its unique structural properties and potential applications in various scientific domains. This article provides a comprehensive overview of the compound, its chemical characteristics, and the latest research findings that highlight its importance.
The molecular structure of (1Z,2Z)-cyclohexane-1,2-dione dioxime consists of a cyclohexane ring with two ketone groups and two oxime functional groups. This arrangement imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The oxime groups, in particular, are known for their ability to form coordination complexes with metals, which has opened up avenues for applications in catalysis and material science.
In recent years, there has been growing interest in the pharmacological properties of (1Z,2Z)-cyclohexane-1,2-dione dioxime. Research has demonstrated that this compound exhibits promising biological activities that could be exploited in the development of new therapeutic agents. For instance, studies have shown that it can interact with specific enzymes and receptors, potentially leading to the creation of drugs with targeted effects.
One of the most intriguing aspects of (1Z,2Z)-cyclohexane-1,2-dione dioxime is its role as a precursor in the synthesis of more complex molecules. Chemists have utilized this compound to develop novel heterocyclic structures, which are fundamental to many pharmaceuticals. The ability to modify its core structure while retaining its functional groups has made it an indispensable tool in medicinal chemistry.
The synthesis of (1Z,2Z)-cyclohexane-1,2-dione dioxime is another area where significant advancements have been made. Modern synthetic methodologies have enabled researchers to produce this compound with high purity and yield, facilitating further exploration of its applications. Techniques such as asymmetric synthesis have been particularly useful in creating enantiomerically pure forms of the molecule, which is crucial for pharmaceutical development.
The environmental impact of using (1Z,2Z)-cyclohexane-1,2-dione dioxime as a reagent or intermediate has also been studied. Researchers are increasingly focusing on green chemistry principles to minimize waste and reduce the environmental footprint of chemical processes. By optimizing synthetic routes and employing sustainable practices, the ecological impact of working with this compound can be significantly mitigated.
In conclusion, (1Z,2Z)-cyclohexane-1,2-dione dioxime (CAS No. 492-99-9) is a versatile and highly relevant molecule in contemporary chemical research. Its unique structural features and diverse applications make it a subject of intense study across multiple disciplines. As research continues to uncover new possibilities for this compound, its importance in both academic and industrial settings is likely to grow even further.
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